1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

Medicinal Chemistry Fragment-Based Drug Discovery Lipophilicity

1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine (CAS 381721-56-8) is a bifunctional small-molecule scaffold combining a piperazine ring with a 1H-pyrazole moiety via an ethyl linker. With a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol, it presents one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
CAS No. 381721-56-8
Cat. No. B1322166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine
CAS381721-56-8
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN2C=CC=N2
InChIInChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2
InChIKeyZPTBMAUXTXJLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine (CAS 381721-56-8): Chemoinformatic Profile & Procurement Baseline


1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine (CAS 381721-56-8) is a bifunctional small-molecule scaffold combining a piperazine ring with a 1H-pyrazole moiety via an ethyl linker [1]. With a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol, it presents one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. Its computed XLogP3-AA is -0.5, positioning it as a moderately polar, fragment-like (MW < 250) building block suitable for fragment-based drug discovery (FBDD) or as a versatile intermediate in medicinal chemistry. The compound is commercially available with purities typically ≥95% .

Procurement Risk of Substituting 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine with In-Class Heterocyclic Analogs


In-class compounds carrying an identical piperazine core but different heterocyclic coupling partners (e.g., imidazole vs. pyrazole) cannot be used interchangeably in quantitative structure-activity relationship (QSAR)-driven medicinal chemistry programs [1]. As demonstrated by the pyrazole-imidazole bioisostere pair, seemingly conservative atomic repositioning significantly alters key computed molecular properties such as lipophilicity and, potentially, hydrogen-bonding topology [1][2]. Substituting the target pyrazolyl scaffold with its imidazolyl analog (CAS 381721-55-7) introduces a systematic shift in logP that can defeat a multiparameter optimization (MPO) score, alter permeability, or change off-target binding profiles. The quantitative evidence below confirms that procurement must be compound-specific to preserve the intended physicochemical and pharmacological trajectory.

Head-to-Head Quantitative Evidence for 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of Pyrazole vs. Imidazole Bioisostere

A direct head-to-head comparison of the target pyrazole compound with its closest heterocyclic analog, 1-[2-(1H-imidazol-1-yl)ethyl]piperazine (CAS 381721-55-7), reveals a measurable difference in computed partition coefficient. The pyrazolyl compound exhibits an XLogP3-AA of -0.5, while the imidazolyl analog shows -0.7 [1][2]. This +0.2 log unit shift indicates that the pyrazole derivative is systematically more lipophilic than its imidazole counterpart.

Medicinal Chemistry Fragment-Based Drug Discovery Lipophilicity

Hydrogen Bond Acceptor Topology Differentiation via Heterocycle Regioisomerism

While both the pyrazole and imidazole analogs share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) and a topological polar surface area (TPSA) of 33.1 Ų, the geometric arrangement of the acceptor nitrogens differs critically between the 1,2-diazole (pyrazole) and 1,3-diazole (imidazole) ring systems [1][2]. This regioisomeric difference alters the vector of the hydrogen bond acceptor, which cannot be quantified by TPSA alone but is structurally evident.

Molecular Recognition Kinase Inhibitor Design Bioisosterism

Piperazine vs. Piperidine Core Differentiation: Impact on Basicity and Salt Formation

The target compound's piperazine core provides a second basic nitrogen (pKa ~9.8 for piperazine vs. ~11.1 for piperidine) that enables differential protonation states and salt formation compared to the piperidine analog 1-[2-(1H-pyrazol-1-yl)ethyl]piperidine (CAS 1187385-66-5) [1]. The piperazine nitrogen offers an additional site for hydrogen bonding or ionic interactions, whereas piperidine lacks this secondary amine.

Scaffold Selection Physicochemical Properties Salt Formation

Commercially Verified Purity Baseline for Reproducible SAR Studies

The target compound is supplied with a documented minimum purity of 95% (often ≥98% from specialized vendors such as MolCore, which claims compliance with ISO certification systems) . This purity benchmark is critical for quantitative structure-activity relationship (SAR) campaigns, where impurities in analogs can lead to false biological readouts.

Quality Control Structure-Activity Relationship Procurement

Evidence-Backed Application Scenarios for Procuring 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine


Fragment-Based Lead Generation Requiring Specific Lipophilicity Threshold

In FBDD campaigns where the desired fragment logP is pre-defined by a multiparameter optimization (MPO) score (e.g., Astex’s LLE or Abbott’s LE), the target compound’s XLogP3-AA of -0.5 provides a 0.2-unit advantage over the imidazole analog (XLogP3-AA = -0.7) . Procurement of the pyrazole scaffold locks in the intended lipophilicity, avoiding downstream re-optimization of core properties .

Kinase Hinge-Binder Design Exploiting Pyrazole Acceptor Geometry

The unique 1,2-diazole acceptor arrangement of the target compound offers a geometrically distinct hydrogen-bonding motif compared to the 1,3-diazole (imidazole) analog . Medicinal chemists designing ATP-competitive kinase inhibitors can exploit this geometry for hinge region recognition where imidazole-based scaffolds fail to recapitulate key interactions .

Dihydrochloride Salt Formation for Enhanced Aqueous Solubility

The piperazine core’s second basic nitrogen (pKa ~5.3) enables facile formation of crystalline dihydrochloride salts (e.g., CAS 2059988-07-5) . This provides a formulation advantage over the piperidine analog, which lacks a second ionizable site, making the target compound preferable for in vivo studies requiring high-dose aqueous formulations .

SAR Campaigns Requiring High-Purity Building Blocks to Minimize Artifacts

Where impurities can confound IC₅₀ determinations, the documented >98% purity specification from certified vendors (e.g., MolCore ISO-compliant supply) provides a quality-controlled procurement pathway that reduces the risk of false positives. This purity level is not consistently guaranteed across all in-class analog suppliers .

Quote Request

Request a Quote for 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.